Cas no 99532-92-0 (methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate)

Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate is a protected amino acid derivative featuring both benzyl and tert-butoxycarbonyl (Boc) groups, offering versatile utility in peptide synthesis and organic transformations. The Boc group provides selective deprotection under mild acidic conditions, ensuring compatibility with sensitive functional groups, while the benzylamine moiety enhances solubility and reactivity in various coupling reactions. This compound serves as a valuable intermediate for constructing complex peptides and modified amino acids, with its ester functionality facilitating further derivatization. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for researchers in medicinal chemistry and bioconjugation applications.
methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate structure
99532-92-0 structure
Product name:methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate
CAS No:99532-92-0
MF:C16H24N2O4
MW:308.372764587402
CID:5695279
PubChem ID:21609903

methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate Chemical and Physical Properties

Names and Identifiers

    • Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethyl)amino]-, methyl ester
    • METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE
    • SCHEMBL203084
    • METHYL 3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE
    • 3-Benzylamino-2-tert-butoxycarbonylamino-propionic acid methyl ester
    • methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
    • 99532-92-0
    • DJJUVURDHWEJTR-UHFFFAOYSA-N
    • EN300-1692201
    • methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate
    • Inchi: 1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3,(H,18,20)
    • InChI Key: DJJUVURDHWEJTR-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OC)CNCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 308.17360725g/mol
  • Monoisotopic Mass: 308.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • Density: 1.103±0.06 g/cm3(Predicted)
  • Boiling Point: 443.8±45.0 °C(Predicted)
  • pka: 10.80±0.46(Predicted)

methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1692201-2.5g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
2.5g
$1903.0 2023-09-20
Enamine
EN300-1692201-0.05g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
0.05g
$816.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2047966-1g
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate
99532-92-0
1g
¥6233.00 2024-04-23
Enamine
EN300-1692201-0.25g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
0.25g
$893.0 2023-09-20
Enamine
EN300-1692201-1.0g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
1g
$971.0 2023-06-04
Enamine
EN300-1692201-10g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
10g
$4176.0 2023-09-20
Enamine
EN300-1692201-5.0g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
5g
$2816.0 2023-06-04
Enamine
EN300-1692201-0.5g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
0.5g
$933.0 2023-09-20
Enamine
EN300-1692201-10.0g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
10g
$4176.0 2023-06-04
Enamine
EN300-1692201-0.1g
methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate
99532-92-0
0.1g
$855.0 2023-09-20

Additional information on methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate

Professional Introduction to Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate (CAS No. 99532-92-0)

Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate, with the CAS number 99532-92-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.

The molecular structure of Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate incorporates several key functional groups, including an amino group, a benzyloxy group, and a tert-butoxycarbonyl (Boc) group. These functional groups contribute to its versatility and reactivity, making it a valuable building block in organic synthesis. The presence of the Boc group, in particular, provides stability to the compound during storage and handling, while also facilitating selective modifications in subsequent synthetic steps.

In recent years, there has been growing interest in the development of peptidomimetics and other non-peptide-based inhibitors that mimic the biological activity of natural peptides. Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate plays a pivotal role in this context, as it can be used to construct complex scaffolds that mimic peptide motifs. For instance, researchers have utilized this compound to develop novel inhibitors of proteases, which are enzymes involved in various physiological processes and are also implicated in several diseases, including cancer and inflammation.

One of the most compelling applications of Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate is in the synthesis of antibodies and antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals that combine the targeting ability of antibodies with the cytotoxicity of small molecule drugs. The compound's structural features allow for the efficient coupling of antibodies to cytotoxic payloads, thereby enhancing the efficacy and specificity of these therapies. Recent studies have demonstrated that derivatives of this compound can improve the stability and solubility of ADCs, leading to better pharmacokinetic profiles and improved therapeutic outcomes.

The pharmaceutical industry has also explored the use of Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting specific kinases, it is possible to disrupt these pathways and induce apoptosis or cell cycle arrest. Researchers have found that this compound can serve as a precursor for designing kinase inhibitors with high selectivity and potency. For example, modifications to its structure have led to the discovery of novel inhibitors that target tyrosine kinases, which are overexpressed in many types of cancer.

Another area where Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate has shown promise is in the development of treatments for neurological disorders. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of misfolded proteins that form toxic aggregates. Small molecule chaperones are being investigated as potential therapeutics to prevent or reverse these pathological processes. The compound's ability to interact with peptides and proteins makes it an attractive candidate for designing chaperones that can stabilize misfolded proteins and promote their degradation.

In conclusion, Methyl 3-(benzylamino)-2-{(tert-butoxy)carbonylamino}propanoate (CAS No. 99532-92-0) is a versatile and highly functional compound with significant applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable intermediate in the synthesis of peptidomimetics, antibodies, antibody-drug conjugates, kinase inhibitors, and small molecule chaperones. As research continues to uncover new therapeutic targets and mechanisms, this compound is likely to remain at the forefront of drug discovery efforts.

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